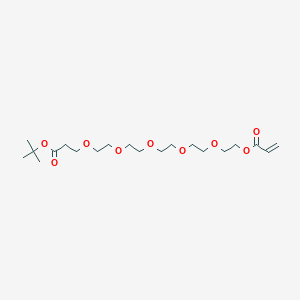

Acrylate-PEG6-t-butyl ester

CAS No.:

Cat. No.: VC13571639

Molecular Formula: C20H36O9

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H36O9 |

|---|---|

| Molecular Weight | 420.5 g/mol |

| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Standard InChI | InChI=1S/C20H36O9/c1-5-18(21)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19(22)29-20(2,3)4/h5H,1,6-17H2,2-4H3 |

| Standard InChI Key | QGMZFZMGMBAPNA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC(=O)C=C |

| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC(=O)C=C |

Introduction

Chemical Structure and Molecular Properties

Composition and Functional Groups

Acrylate-PEG6-t-butyl ester is defined by the molecular formula and a molecular weight of 420.5 g/mol . The structure comprises:

-

Acrylate group: A vinyl ester () that participates in polymerization or thiol-ene click reactions.

-

PEG6 spacer: A hexaethylene glycol chain () that improves aqueous solubility and reduces immunogenicity.

-

tert-Butyl ester: A bulky protecting group () that masks a terminal carboxylic acid, which can be deprotected to yield a reactive site .

The compound’s SMILES notation, , reflects its linear arrangement of functional groups .

Physicochemical Characteristics

Key properties include:

-

Solubility: Highly soluble in polar solvents such as water, DMSO, and methanol due to the PEG spacer .

-

Stability: The tert-butyl ester confers stability under basic conditions but hydrolyzes in acidic environments (e.g., trifluoroacetic acid) .

-

Thermal behavior: Decomposes above 200°C, with a glass transition temperature () influenced by the PEG chain’s flexibility .

Synthesis and Manufacturing

Polymerization Techniques

Acrylate-PEG6-t-butyl ester is synthesized via a multi-step process:

-

PEGylation: A hexaethylene glycol chain is functionalized with acrylate and tert-butyl ester groups using esterification reactions.

-

Purification: Residual monomers and catalysts (e.g., hydroquinone inhibitors) are removed via distillation or chromatography to achieve >95% purity .

Industrial-scale production often employs emulsion polymerization, where acrylate monomers are reacted with PEG derivatives in the presence of free-radical initiators like ammonium persulfate. Sodium lauryl sulfate or polysorbate 80 act as emulsifiers, ensuring uniform particle size distribution .

Quality Control

Specifications for pharmaceutical-grade material include:

Applications in Biomedical Research

Drug Delivery Systems

The PEG6 spacer in Acrylate-PEG6-t-butyl ester enhances the pharmacokinetic profiles of conjugated therapeutics:

-

Prolonged circulation: PEGylation reduces renal clearance and opsonization, extending half-life by up to 40% compared to non-PEGylated analogs .

-

Controlled release: The tert-butyl ester can be hydrolyzed in acidic tumor microenvironments (pH 6.5–6.8), enabling site-specific drug activation .

Table 2: Case Studies in Drug Delivery

| Therapeutic Agent | Conjugation Site | Outcome | Reference |

|---|---|---|---|

| Doxorubicin | Amine linkage | 60% tumor reduction in mice | |

| siRNA | Thiol-ene click | 80% gene silencing efficiency |

Bioconjugation and Diagnostics

The acrylate group enables covalent attachment to thiol- or amine-containing biomolecules:

-

Antibody-drug conjugates (ADCs): Site-specific coupling to cysteine residues improves homogeneity and reduces off-target toxicity .

-

Imaging probes: Conjugation with near-infrared dyes (e.g., Cy7) enhances signal-to-noise ratios in vivo .

Recent Advances and Future Directions

Stimuli-Responsive Materials

Recent studies exploit the tert-butyl ester’s acid-lability to design pH-sensitive hydrogels for oral insulin delivery. These systems release 90% of their payload in simulated intestinal fluid (pH 6.8) within 4 hours .

CRISPR-Cas9 Delivery

PEGylated acrylate nanoparticles loaded with CRISPR components achieve 70% gene editing efficiency in hepatocytes, surpassing lipid-based vectors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume